N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

This compound features a flexible ethylene linker and para-nitrobenzamide core, enabling superior conformational sampling for MCHr1 antagonism and efficient bioreductive activation in hypoxia. Unlike N-phenyl analogs (rotatable bonds: 4), its 6 rotatable bonds enhance binding entropy and selectivity. The ethoxyphenoxyethyl tail (clogP ~3.0) improves BBB penetration for CNS targeting. Procure for MCHr1 lead optimization, hypoxia-activated prodrug development, or hedgehog pathway inhibitor screening. Avoid generic substitutions; only the specified structure ensures reproducible redox properties and spectroscopic detectability.

Molecular Formula C17H18N2O5
Molecular Weight 330.34
CAS No. 1170140-19-8
Cat. No. B2797324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide
CAS1170140-19-8
Molecular FormulaC17H18N2O5
Molecular Weight330.34
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C17H18N2O5/c1-2-23-15-7-9-16(10-8-15)24-12-11-18-17(20)13-3-5-14(6-4-13)19(21)22/h3-10H,2,11-12H2,1H3,(H,18,20)
InChIKeyRNSWVNYBQCASRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide (CAS 1170140-19-8): Structural Identity and Procurement Starting Point


N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide (CAS 1170140-19-8) is a synthetic, para-nitrobenzamide derivative characterized by a 2-(4-ethoxyphenoxy)ethyl substituent on the amide nitrogen, yielding a molecular formula of C17H18N2O5 and a molecular weight of 330.33 g/mol . The molecule integrates a nitrobenzamide redox-active core with a flexible, lipophilic ethoxyphenoxyethyl tail, distinguishing it from simpler anilide or phenethylamide analogs. This structural architecture is consistent with scaffolds explored in medicinal chemistry for melanin-concentrating hormone receptor 1 (MCHr1) antagonism and antiproliferative hedgehog pathway modulation [1], positioning the compound as a versatile intermediate for targeted lead optimization.

Why Closest Analogs of N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide Fail to Substitute in Research


Generic substitution among 4-nitrobenzamide analogs is scientifically unreliable due to the profound impact of minor structural perturbations on key molecular properties that govern biological and physicochemical performance. Replacement of the 2-(4-ethoxyphenoxy)ethyl chain with a direct N-phenyl ring (e.g., N-(4-ethoxyphenyl)-4-nitrobenzamide) eliminates the ethylene linker and reduces the rotatable bond count from 6 to 4, drastically altering conformational entropy and, consequently, target binding thermodynamics . Substituting the para-nitro group with ortho-nitro or meta-nitro isomers can shift the compound's redox potential and metabolic activation profile, a critical factor for PARP-1 inhibitory activity demonstrated by 4-nitrobenzamide class members . The following quantified differential dimensions provide procurement decision-makers with the necessary evidence to avoid such confounded substitutions.

Quantitative Differentiation Evidence for N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide Against Closest Analogs


Conformational Flexibility: Rotatable Bond Count Differentiates Target from Direct N-Phenyl Analog

The target compound possesses a total of 6 rotatable bonds compared to 4 rotatable bonds in the direct N-phenyl analog N-(4-ethoxyphenyl)-4-nitrobenzamide (CAS 262847-46-1), due to the presence of the ethylene linker in the side chain . This quantifiable increase in conformational degrees of freedom directly impacts the entropic cost of binding and enables the target to access a broader range of bioactive conformations, which is critical for optimizing interactions with flexible binding pockets such as those found in GPCRs like MCHr1 [1].

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Lipophilicity and LogP Differentiation: Target Compound is More Lipophilic than N-Phenyl Analog

The calculated logP (clogP) of the target compound is estimated to be approximately 2.8–3.5, significantly higher than the clogP of approximately 2.0–2.5 for the direct N-phenyl analog N-(4-ethoxyphenyl)-4-nitrobenzamide (CAS 262847-46-1) [1]. This increase in lipophilicity is attributable to the additional methylene groups in the ethylene linker and the ethoxy substituent, and is expected to enhance passive membrane permeability by approximately 0.5–1.0 log units. Lipophilicity is a critical determinant of oral bioavailability and blood-brain barrier penetration in drug design [2].

Physicochemical Property Lipophilicity Membrane Permeability

Ethylene Linker Minimizes Steric Hindrance Around Amide Bond vs N-Phenyl Analog

The ethylene linker in the target compound reduces steric hindrance around the amide nitrogen compared to the direct N-phenyl attachment in N-(4-ethoxyphenyl)-4-nitrobenzamide. This reduced steric congestion can facilitate better amide bond coplanarity with the nitrobenzene ring, potentially enhancing π-stacking interactions with aromatic residues in target proteins . Docking studies of structurally related 4-substituted-phenoxy-benzamides have shown improved fit into hydrophobic pockets when a flexible linker is present [1].

Medicinal Chemistry Steric Effects Binding Affinity

Nitrofuran Bioisostere: 4-Nitrobenzamide Core Differentiates Target from Other Nitroaromatic Analogs

The para-nitrobenzamide core of the target compound is a bioisostere of nitrofuran and nitroimidazole moieties, but with distinct electronic properties. The electron-withdrawing amide group para to the nitro group alters the reduction potential of the nitro group, making it more susceptible to enzymatic bioreduction by nitroreductases compared to ortho-nitro isomers [1]. This differential redox behavior is critical in the design of hypoxia-activated prodrugs, where selective reduction in tumor microenvironments is desired over systemic activation [2].

Medicinal Chemistry Bioisosterism Redox Potential

Molecular Weight Differentiation: Target is Heavier than N-Phenyl Analog, Influencing PK Properties

The target compound has a molecular weight of 330.33 g/mol, compared to 286.28 g/mol for the N-phenyl analog N-(4-ethoxyphenyl)-4-nitrobenzamide . This 44 Da increase is due to the additional methylene groups in the ethylene linker. While both compounds fall within the typical drug-like space (MW < 500), the target's higher molecular weight places it closer to the optimal range for CNS drugs (MW 300–450) and may result in lower clearance and longer half-life compared to lighter analogs [1].

Drug-likeness Physicochemical Property Pharmacokinetics

Class-Level Biological Activity: MCHr1 Antagonism and Anticancer Potential of 4-Nitrobenzamide Derivatives

Compounds containing the 4-nitrobenzamide scaffold have been implicated as melanin-concentrating hormone receptor 1 (MCHr1) antagonists , a target associated with metabolic disorders and obesity. Additionally, 4-substituted-phenoxy-benzamide analogs have demonstrated antiproliferative activity against colorectal (SW620, HT29) and gastric (MGC803) cancer cell lines, with the most potent compound (10c) showing an IC50 of 0.082 µmol/L in Hedgehog pathway inhibition [1]. While direct IC50 data for the target compound are not publicly available, its structural congruence with these active chemotypes supports its prioritization as a candidate for MCHr1 and antiproliferative screening.

MCHr1 Antagonism Antiproliferative Activity Hedgehog Pathway

Preferred Application Scenarios for N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide Based on Quantified Differentiation Evidence


MCHr1 Antagonist Lead Optimization for Metabolic Disorders

The target compound's flexible ethylene linker and para-nitrobenzamide core align it with the MCHr1 antagonist pharmacophore . Its higher rotatable bond count (6 vs 4 for N-phenyl analog) enables it to sample a wider conformational space, potentially improving binding entropy and selectivity for MCHr1 over related GPCRs. The lipophilic ethoxyphenoxyethyl tail (clogP ~3.0) may enhance blood-brain barrier penetration, a desirable feature for CNS-targeted MCHr1 antagonists [1]. This compound should be prioritized as a starting scaffold for MCHr1-focused medicinal chemistry programs over N-phenyl analogs that lack the flexible linker.

Hypoxia-Activated Prodrug Development in Oncology

The para-nitrobenzamide core is a well-established substrate for nitroreductase enzymes enriched in hypoxic tumor microenvironments. The target compound's para-nitro orientation is predicted to undergo more efficient bioreductive activation compared to ortho-nitro analogs [2], making it a suitable candidate for hypoxia-activated prodrug strategies. The ethylene linker provides a convenient attachment point for further derivatization with cytotoxic payloads that can be released upon nitro group reduction. This application leverages the compound's distinct redox properties over isomeric nitrobenzamide derivatives.

Hedgehog Pathway Inhibitor Screening in Colorectal and Gastric Cancer

4-Substituted-phenoxy-benzamide derivatives, structurally similar to the target compound, have demonstrated promising antiproliferative activity against HT29 (IC50 = 1.15 µmol/L) and MGC803 (IC50 = 0.56 µmol/L) cancer cell lines, with hedgehog pathway inhibition values as low as 0.082 µmol/L [3]. The target compound, with its ethoxyphenoxyethyl side chain, is a logical candidate for follow-up screening in these same cell lines. The slight structural differences from the lead compound 10c (e.g., ethoxy vs. methoxy on the phenoxy ring and nitro position) may yield improvements in selectivity or metabolic stability, warranting its inclusion in focused libraries for hedgehog pathway inhibitor optimization [3].

Chemical Biology Tool for Studying Nitroreductase-Mediated Signaling

The target compound can serve as a chemical probe to investigate nitroreductase activity in biological systems. Its para-nitrobenzamide core undergoes enzymatic reduction to aromatic amine or hydroxylamine intermediates that can be monitored via HPLC or fluorescent assays [2]. The ethoxyphenoxyethyl substituent provides a UV/fluorescence-detectable handle that is absent in simpler nitrobenzamides, facilitating quantification of metabolite formation. This application is uniquely enabled by the compound's dual functionality: a redox-active nitroaromatic core for enzymatic detection and a spectroscopically active side chain for sensitive monitoring.

Quote Request

Request a Quote for N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.